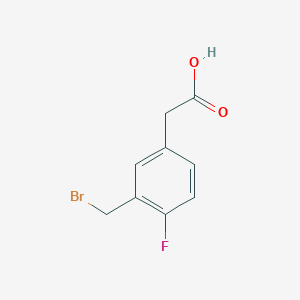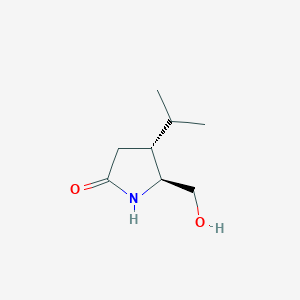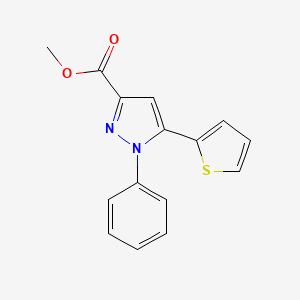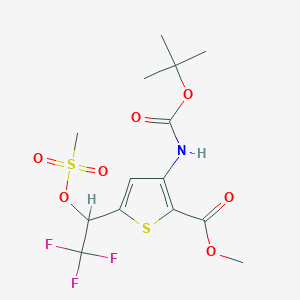
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Méthodes De Préparation
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other thiophene-forming reactions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoroethylating agents.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.
Esterification: The carboxyl group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Des Réactions Chimiques
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate undergoes various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.
Mécanisme D'action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoroethyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity through electronic and steric effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other thiophene derivatives with various substituents. For example:
Methyl 3-amino-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate: Lacks the Boc protection and methylsulfonyl group.
Methyl 3-((tert-butoxycarbonyl)amino)-5-ethylthiophene-2-carboxylate: Lacks the trifluoroethyl and methylsulfonyl groups.
Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate: Lacks the methylsulfonyl group.
The presence of the trifluoroethyl and methylsulfonyl groups in Methyl 3-((tert-butoxycarbonyl)amino)-5-(2,2,2-trifluoro-1-((methylsulfonyl)oxy)ethyl)thiophene-2-carboxylate makes it unique, as these groups can significantly influence the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C14H18F3NO7S2 |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(2,2,2-trifluoro-1-methylsulfonyloxyethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H18F3NO7S2/c1-13(2,3)24-12(20)18-7-6-8(26-9(7)11(19)23-4)10(14(15,16)17)25-27(5,21)22/h6,10H,1-5H3,(H,18,20) |
Clé InChI |
ILBUCTYQDHHLGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(SC(=C1)C(C(F)(F)F)OS(=O)(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


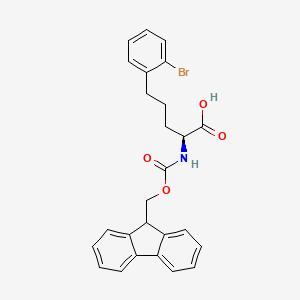
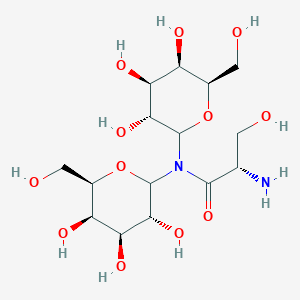
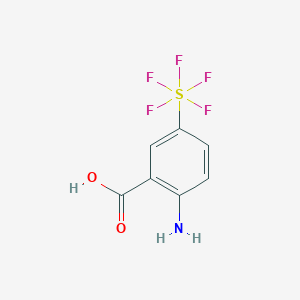
![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 2,3,4,6-tetrahydro-3-oxo-, methyl ester](/img/structure/B12859970.png)
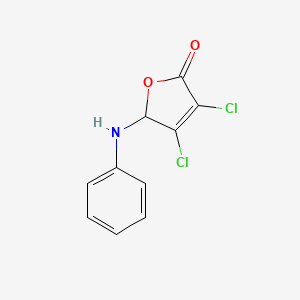
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)
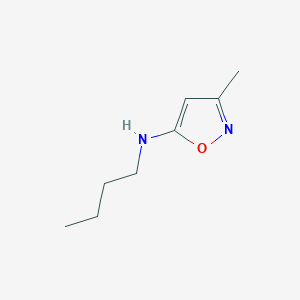

![3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-3-[(2-methylphenyl)methyl]oxan-2-yl]oxyphenyl]-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B12860003.png)
